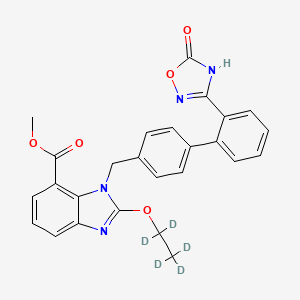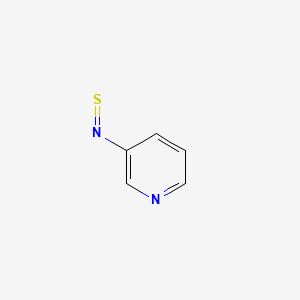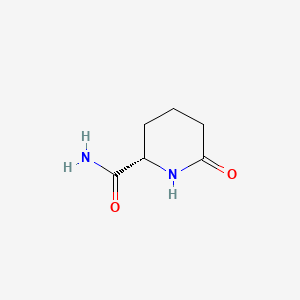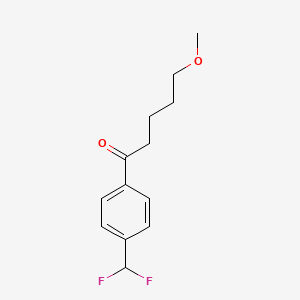
(+/-)-プロネタロール-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Pronethalol-d6 is a deuterated form of Pronethalol, a non-selective beta-adrenergic receptor antagonist. The compound is labeled with six deuterium atoms, which makes it useful in various scientific studies, particularly in pharmacokinetics and metabolic research. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled Pronethalol.
科学的研究の応用
(+/-)-Pronethalol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pronethalol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pronethalol.
Industry: Applied in the development of beta-blocker drugs and in quality control processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pronethalol-d6 typically involves the incorporation of deuterium atoms into the Pronethalol molecule. One common method is the catalytic hydrogenation of Pronethalol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
Industrial production of (+/-)-Pronethalol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(+/-)-Pronethalol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the Pronethalol-d6 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of (+/-)-Pronethalol-d6 involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The deuterium labeling does not alter the pharmacological activity but aids in tracing the compound in metabolic studies.
類似化合物との比較
Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist with similar pharmacological effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist, differing in selectivity compared to Pronethalol.
Metoprolol: A selective beta-1 adrenergic receptor antagonist, commonly used in treating cardiovascular conditions.
Uniqueness
(+/-)-Pronethalol-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and differentiation from non-labeled compounds are essential. This feature sets it apart from other beta-adrenergic receptor antagonists.
特性
CAS番号 |
1329805-79-9 |
|---|---|
分子式 |
C15H19NO |
分子量 |
235.36 |
IUPAC名 |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChIキー |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
同義語 |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
